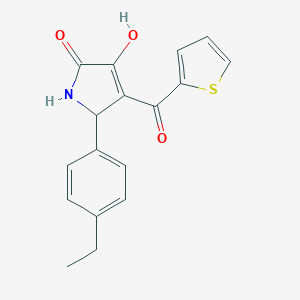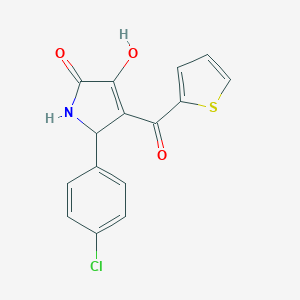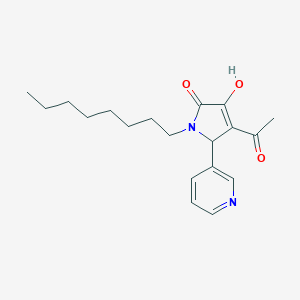
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-morpholinopropyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CHM-1 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CHM-1 is complex and involves multiple pathways. Studies have shown that CHM-1 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CHM-1 has also been shown to activate certain pathways that promote cell death in cancer cells. In addition, CHM-1 has been shown to have antioxidant properties that can protect cells from oxidative stress.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a range of biochemical and physiological effects. Studies have shown that CHM-1 can reduce inflammation and oxidative stress in cells. CHM-1 has also been shown to improve mitochondrial function, which is important for cellular energy production. In addition, CHM-1 has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using CHM-1 in lab experiments is its potent anti-cancer properties. CHM-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, one of the limitations of using CHM-1 in lab experiments is its complex synthesis process. This can make it difficult to obtain large quantities of CHM-1 for use in experiments.
Direcciones Futuras
There are several future directions for research on CHM-1. One area of research is in the development of new cancer treatments that incorporate CHM-1. Another area of research is in the development of new neuroprotective agents that can be used to treat neurodegenerative disorders. In addition, there is a need for further research on the biochemical and physiological effects of CHM-1 to better understand its potential applications in various fields.
Conclusion:
In conclusion, CHM-1 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of CHM-1 is a complex process that requires expertise in organic chemistry. CHM-1 has been extensively studied for its potential applications in cancer treatment, neuroprotection, and other areas. Further research is needed to fully understand the potential of CHM-1 and its applications in various fields.
Métodos De Síntesis
The synthesis of CHM-1 involves a multi-step process that includes the reaction of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate product. This intermediate product is then reacted with 3-morpholinopropylamine to form the final product, CHM-1. The synthesis of CHM-1 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CHM-1 has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CHM-1 has potent anti-cancer properties and can inhibit the growth of cancer cells. CHM-1 has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C24H25ClN2O5 |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25ClN2O5/c25-18-6-2-17(3-7-18)22(29)20-21(16-4-8-19(28)9-5-16)27(24(31)23(20)30)11-1-10-26-12-14-32-15-13-26/h2-9,21,28-29H,1,10-15H2/b22-20- |
Clave InChI |
GKLKHSMDRYBVOP-XDOYNYLZSA-N |
SMILES isomérico |
C1COCCN1CCCN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=C(C=C4)O |
SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)O |
SMILES canónico |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
![5-(4-bromophenyl)-3-methyl-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282341.png)
![5-(4-bromophenyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282342.png)




![[3-acetyl-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-yl]acetonitrile](/img/structure/B282351.png)